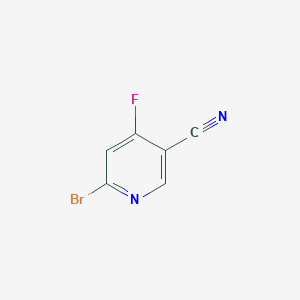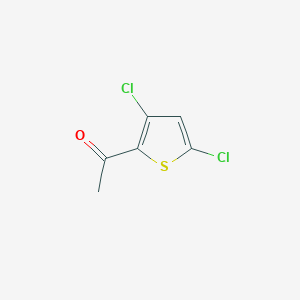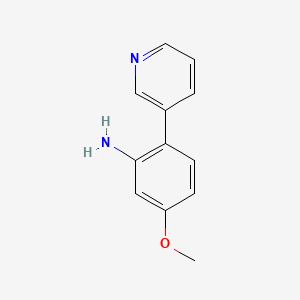
(-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2,3-Dihidro-5,7-dihidroxi-2-metil-4-quinolona: es un compuesto químico que pertenece a la familia de las quinolonas. Las quinolonas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antibacterianas, antivirales y anticancerígenas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (-)-2,3-dihidro-5,7-dihidroxi-2-metil-4-quinolona generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común incluye la condensación de 2-metil-3,5-dihidroxi-benzaldehído con una amina adecuada, seguida de ciclización utilizando un catalizador adecuado. Las condiciones de reacción a menudo implican temperaturas moderadas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y el monitoreo automatizado de la reacción para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: (-)-2,3-Dihidro-5,7-dihidroxi-2-metil-4-quinolona puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma de hidroquinona correspondiente.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en el anillo de quinolona son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o agentes alquilantes en condiciones ácidas o básicas.
Principales productos formados:
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroquinona.
Sustitución: Varios derivados de quinolona sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: En química, (-)-2,3-dihidro-5,7-dihidroxi-2-metil-4-quinolona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Su capacidad para interactuar con enzimas específicas lo convierte en una herramienta valiosa para comprender los mecanismos enzimáticos y desarrollar nuevos agentes terapéuticos.
Medicina: En medicina, (-)-2,3-dihidro-5,7-dihidroxi-2-metil-4-quinolona se investiga por sus posibles propiedades anticancerígenas. Los estudios han demostrado que puede inhibir el crecimiento de ciertas células cancerosas, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas. Su capacidad para sufrir diversas reacciones químicas lo convierte en un componente versátil en la ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción de (-)-2,3-dihidro-5,7-dihidroxi-2-metil-4-quinolona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad y afectando diversas vías bioquímicas. Esta interacción puede conducir a la inhibición del crecimiento y proliferación celular, particularmente en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares:
2-Metil-4-quinolona: Comparte la estructura central de quinolona pero carece de los grupos dihidroxi.
5,7-Dihidroxi-2-metil-4-quinolona: Estructura similar pero sin la parte dihidro.
2,3-Dihidro-4-quinolona: Carece de los grupos metil y dihidroxi.
Singularidad: (-)-2,3-Dihidro-5,7-dihidroxi-2-metil-4-quinolona es única debido a la presencia de ambos grupos dihidroxi y dihidro, que contribuyen a su reactividad química y actividad biológica distintas.
Propiedades
Número CAS |
65511-03-7 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H11NO3/c1-5-2-8(13)10-7(11-5)3-6(12)4-9(10)14/h3-5,11-12,14H,2H2,1H3 |
Clave InChI |
BNEPFPNDLPNULY-UHFFFAOYSA-N |
SMILES isomérico |
C[C@H]1CC(=O)C2=C(N1)C=C(C=C2O)O |
SMILES canónico |
CC1CC(=O)C2=C(N1)C=C(C=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)



![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
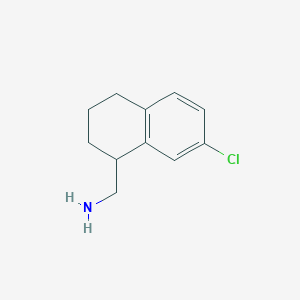
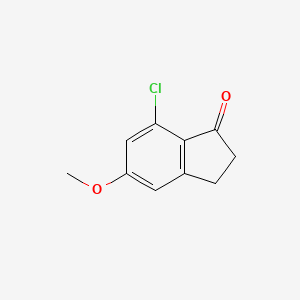
![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)
